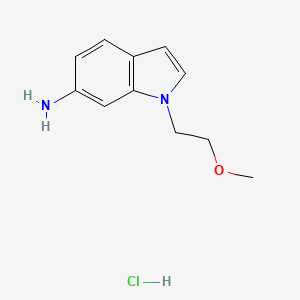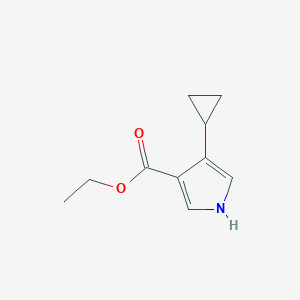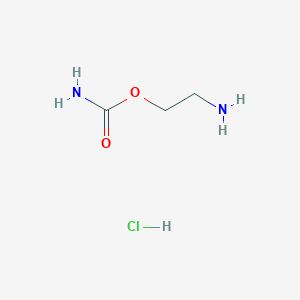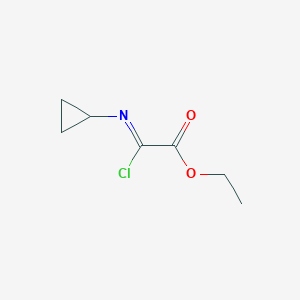![molecular formula C12H12N2O2 B1377444 3-Cyclopropyl-5-methylimidazo[1,5-a]pyridine-6-carboxylic acid CAS No. 1432679-42-9](/img/structure/B1377444.png)
3-Cyclopropyl-5-methylimidazo[1,5-a]pyridine-6-carboxylic acid
Descripción general
Descripción
3-Cyclopropyl-5-methylimidazo[1,5-a]pyridine-6-carboxylic acid (CMP-6-COOH) is a cyclopropyl-substituted imidazo[1,5-a]pyridine-6-carboxylic acid derivative, which has recently been studied for its potential applications in the field of medicinal chemistry. CMP-6-COOH is a structural analog of the widely studied imidazo[1,5-a]pyridine-6-carboxylic acid (IPC-6-COOH). It has been found to possess a variety of biological activities, including anti-inflammatory, antioxidant, and anti-cancer activities.
Aplicaciones Científicas De Investigación
Antituberculosis Agents
- Application Summary : Imidazopyridine, an important fused bicyclic 5,6 heterocycle, has been recognized for its wide range of applications in medicinal chemistry . Some examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
- Methods of Application : The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .
- Results or Outcomes : The compounds have shown significant activity against MDR-TB and XDR-TB .
GABA A Receptor Positive Allosteric Modulators
- Application Summary : Imidazopyridines, due to their structural resemblance with purines, have been found to act as GABA A receptor positive allosteric modulators . This means they can enhance the effect of GABA (gamma aminobutyric acid), an inhibitory neurotransmitter in the brain, by binding to a site on the GABA A receptor and increasing its activity .
- Methods of Application : These compounds are typically synthesized and then tested in vitro for their ability to modulate the GABA A receptor .
- Results or Outcomes : The modulation of GABA A receptors by these compounds could have potential therapeutic significance in conditions such as anxiety, insomnia, and epilepsy .
Proton Pump Inhibitors
- Application Summary : Imidazopyridines have been found to act as proton pump inhibitors . Proton pump inhibitors (PPIs) are a type of drug used to reduce the production of stomach acid, which can help treat conditions like acid reflux .
- Methods of Application : These compounds are typically synthesized and then tested in vitro for their ability to inhibit the proton pump .
- Results or Outcomes : The inhibition of the proton pump by these compounds could have potential therapeutic significance in conditions such as acid reflux, stomach ulcers, and Zollinger-Ellison syndrome .
Propiedades
IUPAC Name |
3-cyclopropyl-5-methylimidazo[1,5-a]pyridine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-7-10(12(15)16)5-4-9-6-13-11(14(7)9)8-2-3-8/h4-6,8H,2-3H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEEJJJDJRQFITF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=CN=C(N12)C3CC3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-5-methylimidazo[1,5-a]pyridine-6-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride](/img/structure/B1377364.png)

![3-[1-(Aminomethyl)cyclobutyl]butan-1-ol](/img/structure/B1377366.png)
![ethyl[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine hydrochloride](/img/structure/B1377367.png)







